molecular formula C9H8O2 B3120896 2-Methylterephthalaldehyde CAS No. 27587-17-3

2-Methylterephthalaldehyde

Cat. No.: B3120896
CAS No.: 27587-17-3
M. Wt: 148.16 g/mol
InChI Key: MNHWRUCVFATHDL-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Dialdehydes in Organic Synthesis

Aromatic dialdehydes are a class of organic compounds that feature two aldehyde functional groups attached to an aromatic ring. fiveable.me These compounds are of significant interest in organic synthesis due to their ability to participate in a wide range of chemical reactions, including nucleophilic additions, condensation reactions, and electrophilic substitutions. numberanalytics.com This reactivity makes them valuable precursors for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, polymers, and dyes. fiveable.menumberanalytics.com

The position of the aldehyde groups on the aromatic ring significantly influences the compound's physical and chemical properties. The three primary isomers of benzenedicarbaldehyde are:

Terephthalaldehyde (B141574) (para): Aldehyde groups at the 1 and 4 positions.

Isophthalaldehyde (meta): Aldehyde groups at the 1 and 3 positions.

Phthalaldehyde (ortho): Aldehyde groups at the 1 and 2 positions.

The introduction of a methyl group to the terephthalaldehyde structure, forming 2-methylterephthalaldehyde, introduces steric hindrance and alters the electronic properties of the molecule. This modification can influence reaction kinetics and the properties of the resulting products. For example, the methyl group in this compound can slow down condensation reactions compared to the unsubstituted terephthalaldehyde due to its interference with incoming nucleophiles. smolecule.com

Significance as a Versatile Organic Building Block for Advanced Materials

The unique structural features of this compound make it a valuable building block for the creation of advanced materials with tailored properties. Its bifunctional nature, possessing two reactive aldehyde groups, allows it to act as a cross-linking agent or a monomer in polymerization reactions.

Some of the key applications where this compound serves as a crucial intermediate include:

Polymer Synthesis: It is used in the production of various polymers, such as polyesters and polyimines. The steric hindrance provided by the methyl group can enhance the thermal stability of the resulting polymers. smolecule.com

Dye and Pigment Manufacturing: Derivatives of this compound are utilized in the synthesis of dyes and pigments. smolecule.com

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Covalent Organic Frameworks (COFs): Aldehyde-functionalized molecules are key components in the construction of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.

Overview of Contemporary Research Trends and Challenges

Current research involving this compound is focused on exploring its potential in various fields and overcoming the challenges associated with its synthesis and application.

Research Trends:

Development of Novel Catalytic Systems: Researchers are investigating new and efficient catalytic methods for the synthesis of aromatic aldehydes, including this compound. This includes the use of silver(I)-catalyzed formylation of aryl bromides. bohrium.com

Synthesis of Advanced Materials: There is a growing interest in utilizing this compound to create novel polymers and materials with enhanced thermal and mechanical properties. smolecule.com

Applications in Supramolecular Chemistry: The ability of this compound to form Schiff bases with amines is being explored for the construction of macrocyclic ligands and other supramolecular assemblies. dergipark.org.tr

Challenges:

Synthesis and Purification: The synthesis of aromatic dialdehydes can be challenging, often requiring multi-step procedures with modest yields. dergipark.org.tr Developing simpler and more efficient synthetic routes remains a key objective.

Control of Reactivity: The presence of two aldehyde groups can lead to side reactions and the formation of byproducts. Controlling the reactivity to achieve the desired product is a significant challenge.

Toxicity and Environmental Impact: Like many aromatic aldehydes, there can be concerns about their potential toxicity and environmental impact. tsijournals.com Research into "green" synthesis methods and the biological effects of these compounds is ongoing.

Interactive Data Table: Properties of Benzenedicarbaldehyde Isomers

IsomerSubstitution PatternBoiling Point (°C)Water Solubility (g/L)
Terephthalaldehyde1,4-positions245–2483.0 (at 50°C)
Isophthalaldehyde1,3-positions268–2701.2 (at 25°C)
Phthalaldehyde1,2-positions165–16712.5 (at 20°C)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHWRUCVFATHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 2 Methylterephthalaldehyde

Foundational Organic Synthesis Pathways

The traditional synthesis of 2-methylterephthalaldehyde relies on well-established organic reactions, primarily involving oxidation and formylation. These methods have been refined over time for both large-scale industrial production and smaller-scale laboratory applications.

Industrial and Laboratory Scale Preparations

On an industrial scale, the synthesis of aromatic aldehydes like this compound often starts from readily available precursors such as substituted xylenes. The oxidation of p-xylene (B151628) derivatives is a common strategy. For instance, the liquid-phase catalytic oxidation of p-xylene is a widely used industrial process to produce terephthalic acid, and similar methodologies can be adapted for the synthesis of terephthalaldehyde (B141574) and its derivatives. csic.essapub.org This typically involves using a catalyst system, such as cobalt-manganese-bromide, in an acetic acid solvent under high temperature and pressure. researchgate.net The oxidation of p-xylene proceeds through several intermediates, including p-tolualdehyde and 4-carboxybenzaldehyde, before yielding the final dicarbonyl compound. csic.esmdpi.com A similar pathway can be envisioned starting from 2-methyl-p-xylene (pseudocumene) to produce this compound. google.com

For laboratory-scale preparations, several methods are available. One common approach is the oxidation of 2-methylterephthalic acid using oxidizing agents like potassium permanganate (B83412) or dichromate. Another method involves the methylation of terephthalaldehyde using a methylating agent such as methyl iodide in the presence of a base. mdpi.com

A summary of common foundational synthetic methods is presented in the table below.

Method Precursor(s) Reagents/Catalysts Scale
Oxidation2-Methylterephthalic AcidPotassium Permanganate/DichromateLaboratory
MethylationTerephthalaldehydeMethyl Iodide, BaseLaboratory
Oxidation2-Methyl-p-xylene (Pseudocumene)Cobalt/Manganese salts, Bromide source, Air/OxygenIndustrial

Regioselective Synthesis Considerations

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The goal is to introduce the formyl groups at specific positions on the benzene (B151609) ring, avoiding the formation of unwanted isomers. Several strategies are employed to control the regioselectivity of the formylation reaction.

Formylation reactions are a type of electrophilic aromatic substitution and are most effective with electron-rich starting materials. wikipedia.org The directing effects of existing substituents on the aromatic ring play a crucial role. In the case of synthesizing this compound, starting from a precursor with a methyl group already in place helps direct the incoming formyl groups.

Classic formylation reactions such as the Vilsmeier-Haack reaction (using N,N-dimethylformamide and phosphorous oxychloride) and the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or tin tetrachloride) are often employed. mdpi.comresearchgate.net The choice of formylating agent and reaction conditions can significantly influence the regiochemical outcome. For instance, in the formylation of methyl-substituted benzenes, the reaction often favors the less sterically hindered position. mdpi.com The development of catalysts that can selectively activate specific reaction sites is an active area of research to enhance regioselectivity. readarticle.org

Emerging Methodologies in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry approaches, innovative catalytic systems, and novel reaction pathways for the synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.comnumberanalytics.com For the synthesis of aromatic aldehydes, this translates to using environmentally benign solvents, developing recyclable catalysts, and improving atom economy. numberanalytics.comacs.org

One promising green approach is the use of hydrogen peroxide as an oxidant, which produces water as the only byproduct. researchgate.netteknoscienze.com Aqueous hydrogen peroxide can oxidize aldehydes to carboxylic acids, and with the right catalysts and conditions, this method can be adapted for the selective oxidation of methyl groups on an aromatic ring to aldehydes. researchgate.netteknoscienze.com Another green strategy is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. tandfonline.com

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.comchemrxiv.org Carboxylic acid reductases, for example, can catalyze the reduction of carboxylic acids to their corresponding aldehydes. mdpi.com Enzymes like laccases and peroxidases are also being explored for the oxidation of aromatic compounds. rsc.org The development of engineered microorganisms capable of producing aromatic aldehydes from renewable feedstocks like lignin (B12514952) is a particularly exciting area of research. rsc.orgsjtu.edu.cn

Catalytic Synthesis Innovations

Catalysis is at the heart of many modern synthetic methodologies, offering pathways to increased efficiency, selectivity, and sustainability. tandfonline.com Innovations in catalysis are continuously being applied to the synthesis of aromatic aldehydes.

Photocatalysis, which utilizes light to drive chemical reactions, is an emerging green technology. mdpi.comoaepublish.comrsc.org Semiconductor materials, such as titanium dioxide (TiO2) and bismuth-based catalysts, can be used to photocatalytically oxidize p-xylene to terephthalaldehyde, and this technology could be extended to the synthesis of this compound. mdpi.comoaepublish.commdpi.com The use of visible light photocatalysts is particularly attractive as it harnesses solar energy. mdpi.com

Microwave-assisted synthesis is another innovative technique that can significantly reduce reaction times and improve yields. readarticle.orgoup.comacs.orgirphouse.comresearchgate.net The application of microwave irradiation to the condensation reactions of benzaldehydes has been shown to be highly efficient. irphouse.comresearchgate.net This technology could be applied to various steps in the synthesis of this compound, potentially leading to faster and more energy-efficient processes.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in batches, offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. numberanalytics.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.net This approach is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. researchgate.net The continuous-flow synthesis of aromatic aldehydes has been successfully demonstrated and holds promise for the industrial production of this compound. beilstein-journals.orgresearchgate.net

Exploration of Novel Precursors and Reaction Conditions

Research into the synthesis of this compound also involves the exploration of new starting materials and reaction conditions to improve efficiency and sustainability. One patented method describes the synthesis of this compound from pseudocumene (1,2,4-trimethylbenzene) via oxidation. google.com This highlights the potential of using alternative, readily available hydrocarbon feedstocks.

The development of novel catalytic systems that can operate under milder reaction conditions (lower temperature and pressure) is a key area of focus. mdpi.com For example, the use of N-hydroxyimide catalysts in the liquid-phase oxidation of p-xylene has been shown to be effective at lower temperatures. csic.es Furthermore, the use of supercritical fluids, such as supercritical carbon dioxide, as a reaction medium is being investigated as a green alternative to traditional organic solvents. beilstein-journals.org

The table below summarizes some of the emerging methodologies for the synthesis of aromatic aldehydes, which are applicable to this compound.

Methodology Key Features Potential Advantages
Green Chemistry Use of H2O2, water as solvent, biocatalysis. mdpi.comtandfonline.comresearchgate.netteknoscienze.comchemrxiv.orgReduced waste, less toxic, renewable feedstocks. mdpi.comtandfonline.comresearchgate.netteknoscienze.comchemrxiv.orgrsc.org
Photocatalysis Use of light to drive reactions, semiconductor catalysts. mdpi.commdpi.comoaepublish.comrsc.orgmdpi.comUse of solar energy, mild reaction conditions. mdpi.comoaepublish.com
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. readarticle.orgoup.comacs.orgirphouse.comresearchgate.netIncreased efficiency, higher yields. readarticle.orgoup.comacs.orgirphouse.comresearchgate.net
Flow Chemistry Continuous processing, enhanced safety and control. numberanalytics.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.netScalability, improved process safety. organic-chemistry.orgresearchgate.netresearchgate.net
Novel Precursors Use of alternative feedstocks like pseudocumene. google.comPotentially more cost-effective and sustainable routes.

Derivatization Chemistry and Functionalization Strategies of 2 Methylterephthalaldehyde

Schiff Base Ligand Design and Synthesis

Schiff bases, characterized by the imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. jmchemsci.com These compounds and their metal complexes are pivotal in coordination chemistry and materials science. bohrium.com

Condensation Reactions with Amines for Imine Formation

The synthesis of Schiff base ligands from 2-methylterephthalaldehyde involves the condensation reaction between its two aldehyde groups and primary amines. This reaction is typically an acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond. mdpi.com The reaction can be driven to completion by removing the water formed, for instance, through azeotropic distillation. mdpi.com

The general reaction involves combining this compound with two equivalents of a primary amine (R-NH₂) in a suitable solvent, often with gentle heating or refluxing, to yield a bis-Schiff base.

A crucial aspect of this compound's reactivity is the influence of the methyl group at the 2-position. This group introduces steric hindrance, which obstructs the approach of amine nucleophiles to the adjacent aldehyde group. smolecule.comlibretexts.orgnumberanalytics.com Consequently, this compound demonstrates slower reaction kinetics in the formation of polyimines when compared to its unsubstituted counterpart, terephthalaldehyde (B141574). smolecule.com This steric effect, however, can also impart greater thermal stability to the resulting polymers. smolecule.com The para-substitution pattern of the aldehyde groups in this compound also leads to a delocalization of electron density across the ring, which slightly reduces the electrophilicity of the carbonyl carbons. smolecule.com

Structural Modification and Tuning of Schiff Base Ligands

The versatility of Schiff base ligands derived from this compound lies in the ability to systematically modify their structure and properties. By selecting different primary amines for the condensation reaction, a wide array of ligands with tailored electronic and steric characteristics can be synthesized.

The choice of the amine's R-group allows for fine-tuning of the ligand's properties:

Electronic Effects: Using amines with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) on an aromatic ring can alter the electron density on the imine nitrogen atoms. This, in turn, influences the ligand's donor capacity and the stability of the resulting metal complexes.

Steric Control: Employing bulky amines can introduce steric constraints around the metal coordination sphere, influencing the geometry and coordination number of the final complex.

Functionality: Incorporating additional donor atoms into the amine, such as hydroxyl (-OH) or thiol (-SH) groups in ortho-substituted anilines (e.g., 2-aminophenol), can create polydentate ligands capable of forming more stable chelate rings with metal ions. scholarsresearchlibrary.com

Chirality: The use of optically active primary amines enables the synthesis of chiral Schiff base ligands. These ligands are instrumental in the development of asymmetric catalysts and chiral sensors. mdpi.com

The resulting bis-Schiff base acts as a bridging ligand, with the two imine sites capable of coordinating to one or more metal centers.

Coordination Chemistry and Metal Complex Formation with this compound Derivatives

The nitrogen atoms of the imine groups in Schiff bases possess lone pairs of electrons, making them excellent Lewis bases for coordinating with a variety of transition metal ions. researchgate.net The derivatized ligands from this compound are thus used to synthesize a range of metal complexes with diverse structures and properties. bohrium.comnih.gov

Synthesis of Transition Metal Complexes from this compound-Derived Ligands

The synthesis of transition metal complexes from these Schiff base ligands is generally straightforward. The pre-synthesized ligand is reacted with a metal salt, such as a metal(II) acetate (B1210297) or chloride, in a suitable solvent like methanol (B129727) or ethanol. mdpi.comscholarsresearchlibrary.com The reaction mixture is often heated to facilitate the complexation process. jmchemsci.com In cases where the ligand is designed to be deprotonated upon coordination (e.g., those derived from 2-aminophenol), a base may be added to facilitate the removal of acidic protons. mdpi.com

For example, a typical synthesis could involve refluxing a methanolic solution of a this compound-derived Schiff base with a metal(II) acetate salt, leading to the precipitation of the metal complex upon cooling. scholarsresearchlibrary.com The resulting complexes are often crystalline solids with characteristic colors that vary depending on the metal ion and its coordination environment.

Table 1: Example Characterization Data for a Hypothetical Schiff Base Ligand (L) and its Cu(II) Complex

CompoundFormulaM.p. (°C)FT-IR ν(C=N) (cm⁻¹)¹H NMR δ (ppm) (HC=N)
Ligand (L)*C₂₃H₂₂N₂O₂155-15716258.35
[Cu₂(L)Cl₄]C₂₃H₂₂N₂O₂Cu₂Cl₄>3001605-

*Ligand (L) derived from this compound and 2 equivalents of p-anisidine. Data is illustrative.

Geometric Structures and Stereochemical Properties of Metal Complexes

The geometric structure of metal complexes formed from this compound-derived ligands is primarily determined by the coordination number of the central metal ion and the nature of the ligand itself. scirp.org Common coordination numbers for transition metals like Cu(II), Ni(II), Co(II), and Zn(II) are four and six, leading to several possible geometries. nih.gov

Table 2: Common Geometries in Transition Metal Complexes

Coordination NumberGeometry
4Tetrahedral, Square Planar
5Trigonal Bipyramidal, Square Pyramidal
6Octahedral

Source: scirp.org

Tetrahedral vs. Square Planar (Coordination Number 4): For a d⁸ metal ion like Ni(II), the geometry can be either square planar or tetrahedral. wikipedia.org The choice is influenced by the ligand field strength and steric factors. For instance, Pd(II) and Pt(II) complexes with d⁸ configuration strongly favor a square planar geometry. wikipedia.org

Octahedral (Coordination Number 6): This is a very common geometry where the metal ion is coordinated to six donor atoms. mdpi.com In complexes derived from these Schiff bases, this can be achieved by the coordination of two tridentate ligands to one metal center or through the inclusion of solvent molecules or other co-ligands in the coordination sphere. nih.gov

Stereochemistry becomes particularly interesting when chiral amines are used to synthesize the Schiff base. For example, using (R,R)- or (S,S)-1,2-cyclohexanediamine would result in chiral complexes. The coordination of such a ligand to a metal like Ni(II) or Cu(II) can induce a specific helicity (M or P) in the complex, which can be studied using techniques like electronic circular dichroism (ECD). mdpi.com Furthermore, the rigid nature of the ligand framework can lead to geometric isomers (cis/trans) depending on the arrangement of other co-ligands around the metal center. uomustansiriyah.edu.iq

Exploration of Multimetallic Systems

The structure of Schiff bases derived from this compound is inherently suited for the construction of multimetallic, or polynuclear, complexes. mdpi.com The two imine functionalities are located at opposite ends of the molecule, allowing the ligand to act as a bridge between two distinct metal centers. mdpi.com

Studies on the parent terephthalaldehyde have shown that its Schiff base derivatives readily form binuclear complexes with a general formula of [M₂L₂], where L is a tetradentate Schiff base ligand. scholarsresearchlibrary.com In these structures, each metal ion is coordinated by the imine nitrogen and a deprotonated phenolic oxygen from two different ligand molecules, creating a stable, often planar, binuclear system. It is expected that ligands from this compound would behave similarly, forming bridged complexes. The synthesis of such multimetallic systems is of great interest for developing materials with unique magnetic and catalytic properties, as the distance and orientation between the metal centers can be controlled by the ligand backbone.

Other Advanced Functionalizations

The unique structural arrangement of this compound, featuring two aldehyde groups with different steric environments, opens avenues for advanced functionalization strategies. These methods leverage the inherent reactivity of the aldehyde moieties and the aromatic scaffold to introduce diverse chemical features, enabling the synthesis of complex molecules and materials.

The presence of a methyl group adjacent to one of the two chemically equivalent aldehyde groups in this compound introduces significant steric hindrance. smolecule.com This steric effect, combined with electronic influences, can be exploited to achieve selective mono-derivatization of the aldehyde groups under carefully controlled reaction conditions. The para-substitution pattern of the aldehyde groups delocalizes electron density across the benzene (B151609) ring, which can modulate their electrophilicity. smolecule.com

The steric interference from the methyl group can lead to slower reaction kinetics compared to the unsubstituted terephthalaldehyde, a factor that is crucial for achieving selectivity. smolecule.com For instance, in condensation reactions with primary amines to form imines (Schiff bases), the less sterically hindered aldehyde at the 4-position is expected to react preferentially. smolecule.commsu.edu By using a stoichiometric amount of the amine at controlled temperatures, it is possible to favor the formation of the mono-imine product.

Similar selectivity can be pursued in reduction and oxidation reactions. smolecule.com The use of bulky reducing agents or controlling the stoichiometry of reagents like sodium borohydride (B1222165) could potentially allow for the selective reduction of one aldehyde group to a hydroxymethyl group.

Table 1: Potential Selective Reactions of this compound To view the data, click on the table headers to sort or use the search bar to filter.

Reaction TypeReagentPotential Selective OutcomeControlling Factors
Mono-Imination (Schiff Base Formation)1 equivalent of a primary amine (e.g., n-butylamine)Formation of mono-imine, primarily at the less hindered C4-aldehydeStoichiometry, low temperature, steric bulk of the amine
Mono-Reduction1 equivalent of a reducing agent (e.g., NaBH₄)Formation of 2-formyl-5-methylbenzyl alcoholStoichiometry, bulky reducing agents, low temperature
Mono-OxidationControlled oxidation (e.g., with a selective oxidant)Formation of 4-formyl-2-methylbenzoic acidChoice of oxidant, reaction conditions

The existing functional groups on this compound serve as synthetic handles for introducing new functionalities, thereby expanding its chemical utility.

Directed Metal-Catalyzed Cross-Coupling: The aldehyde groups can act as directing groups in metal-catalyzed reactions. In nickel-catalyzed Suzuki-Miyaura reactions, the coordination of an aldehyde or ketone to the Ni(0) center can enhance reactivity and control selectivity. csic.esrsc.org For a halogenated derivative of this compound, this effect could enable selective cross-coupling at the carbon-halogen bond that is part of the same π-system as the coordinating aldehyde. csic.es This strategy allows for the precise introduction of aryl or vinyl groups, overriding standard reactivity patterns of aryl halides. csic.esrsc.org

Deoxygenative Functionalization: Recent advances in synthetic chemistry allow for the deoxygenative functionalization of carbonyl groups, where the carbonyl oxygen is removed and replaced with other atoms. oup.comoup.com This transformation can be applied to aromatic aldehydes and ketones. For example, a one-pot process using diphenylphosphine (B32561) oxide and a palladium catalyst can convert aromatic carbonyls into sulfonamides. oup.comoup.com Applying this methodology to this compound could provide a direct route to installing sulfonamide functionalities, which are important in medicinal chemistry. Research into the deoxygenative allylation of a "methyl terephthalaldehyde" substrate highlighted the reactivity of the aldehyde, which preferentially formed a silyl (B83357) ether under the tested conditions, preventing the intended C-C bond formation but demonstrating the carbonyl's susceptibility to reaction. oup.com

Modification of the Methyl Group: The benzylic methyl group is another site for functionalization. Under radical conditions, for instance using N-bromosuccinimide, the methyl group can be halogenated to a bromomethyl group. This new functional group can then undergo various nucleophilic substitution reactions to introduce a wide array of ancillary groups, such as ethers, esters, nitriles, and amines.

Table 2: Strategies for Introducing Ancillary Functional Groups To view the data, click on the table headers to sort or use the search bar to filter.

StrategyReaction TypeTypical ReagentsResulting Functional GroupReference Principle
Directed Cross-Coupling (on a halo-derivative)Suzuki-MiyauraArylboronic acid, Ni(0) catalystAryl csic.es, rsc.org
Deoxygenative FunctionalizationSulfonamidationTsNHMe, Ph₂P(O)H, TMSOTf, Pd catalystSulfonamide oup.com, oup.com
Benzylic FunctionalizationRadical HalogenationN-Bromosuccinimide (NBS)Bromomethyl (-CH₂Br)General Principle
Nucleophilic Substitution (on bromomethyl derivative)Williamson Ether SynthesisAlkoxide (e.g., NaOEt)Alkoxymethyl (-CH₂OR)General Principle
CondensationKnoevenagel CondensationActive methylene (B1212753) compound (e.g., malononitrile), baseSubstituted vinylGeneral Principle

Applications in Polymer Chemistry and Macromolecular Architectures

2-Methylterephthalaldehyde as a Monomer in Polymer Synthesis

This compound serves as a building block for the creation of polymeric materials. smolecule.com Its two aldehyde functional groups can react with other difunctional or multifunctional monomers to form long polymer chains. The presence of the methyl group introduces steric hindrance and alters the electronic properties of the aromatic ring, which in turn affects the reactivity of the aldehyde groups and the properties of the final polymer, such as thermal stability. smolecule.com

Step-growth polymerization, also known as condensation polymerization, is a primary method for incorporating this compound into polymer chains. libretexts.orgnumberanalytics.com This process involves the reaction between molecules with two or more reactive functional groups, where dimers, trimers, and larger oligomers are formed, eventually leading to high molecular weight polymers. wikipedia.orgrroij.com A key characteristic of this polymerization type is the gradual increase in the polymer's molecular weight throughout the reaction. numberanalytics.com Often, a small molecule like water is eliminated during the condensation reaction. savemyexams.com

Polyesters: Polyesters are a class of polymers characterized by the presence of ester linkages in their main chain. wikipedia.orgchemguide.co.uk They are typically synthesized through the reaction of a dicarboxylic acid or its derivative with a diol. savemyexams.comlibretexts.org While direct polymerization of dialdehydes like this compound to form polyesters is less common than using dicarboxylic acids, it can be utilized in specific synthetic pathways. The aldehyde groups can be oxidized to carboxylic acid groups, which then react with diols to form polyesters. smolecule.com The resulting polyesters may exhibit modified properties due to the methyl substituent on the aromatic ring, which can influence chain packing and thermal characteristics. nsf.gov

Polyimines: Polyimines, or poly(Schiff base)s, are polymers containing imine (C=N) linkages in their backbone. These are typically formed through the condensation reaction of a diamine with a dialdehyde (B1249045). researchgate.net this compound can react with various diamines to produce polyimines. The steric hindrance from the methyl group in this compound can affect the reaction kinetics and the properties of the resulting polyimine, potentially leading to slower reaction rates compared to unsubstituted terephthalaldehyde (B141574) but also enhancing the thermal stability of the polymer. smolecule.com The properties of the polyimines, such as solubility and mechanical strength, can be influenced by the choice of the diamine and the reaction conditions. researchgate.net For instance, the condensation polymerization of terephthalaldehyde with hexamethylenediamine (B150038) has been explored, suggesting a pathway for similar reactions with this compound. researchgate.net

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.comwikipedia.org While this compound itself, being a dialdehyde, does not directly participate as a monomer in common controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), its derivatives can be designed to do so. sigmaaldrich.comcmu.edumdpi.com

For these techniques to be applicable, the monomer must typically contain a polymerizable group, such as a vinyl group. sigmaaldrich.com One could envision chemically modifying this compound to introduce such a group. For example, one of the aldehyde groups could be selectively reacted to introduce a vinyl ether or an acrylic moiety, creating a functional monomer suitable for CRP. The remaining aldehyde group would then be a pendant functionality along the polymer chain.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that allows for the synthesis of polymers with well-defined structures and low polydispersity. sigmaaldrich.comnationalpolymer.com It involves a conventional radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.com A hypothetical RAFT polymerization could involve a derivative of this compound containing a polymerizable double bond. The resulting polymer would have pendant aldehyde groups that could be used for further modifications.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that enables the synthesis of well-defined polymers with complex architectures. mdpi.comencyclopedia.pub It is based on a reversible activation and deactivation of growing polymer chains. encyclopedia.pub Similar to RAFT, a derivative of this compound bearing a polymerizable group would be necessary for its incorporation into a polymer via ATRP. The resulting polymer would feature pendant aldehyde functionalities derived from the this compound unit.

Copolymerization, the polymerization of two or more different monomers, is a powerful strategy to create polymers with properties that are intermediate to those of the corresponding homopolymers or are entirely new. By incorporating this compound as a comonomer, it is possible to fine-tune the properties of the resulting polymer.

When used in step-growth copolymerization, for example with other dialdehydes or dicarboxylic acids and diamines or diols, this compound can introduce specific functionalities and modify the polymer backbone. The methyl group can disrupt chain packing, potentially leading to increased solubility or a lower glass transition temperature compared to a polymer made from unsubstituted terephthalaldehyde. This approach allows for the creation of a wide range of copolymers with tailored thermal, mechanical, and solubility characteristics. For instance, copolymerizing a this compound-derived monomer with other monomers can lead to functional polymers with applications in various fields. bldpharm.com

The aldehyde groups of this compound are reactive handles that can be used to create functional polymers. nih.gov When incorporated into a polymer chain, these aldehyde groups are available for post-polymerization modification. This allows for the introduction of a wide variety of functional groups onto the polymer backbone, leading to materials with specific properties and applications.

For example, polymers containing the this compound unit can be reacted with molecules containing primary amine groups to form imine linkages, effectively grafting these molecules onto the polymer. This can be used to attach biomolecules, fluorescent dyes, or other functional moieties. This post-polymerization modification approach provides a versatile platform for the design of advanced polymeric materials with tailored functionalities for applications in areas such as drug delivery, sensors, and catalysis. nih.govnih.gov

Step-Growth Polymerization (Condensation Polymerization)

Organic Radical Polymers (ORPs) and Their Fabrication with this compound as a Building Block

Organic radical polymers (ORPs) are a class of polymers that contain stable radical species as part of their structure. rsc.org These materials are of interest for applications in energy storage, such as in organic radical batteries, due to their ability to undergo rapid and reversible redox reactions. osti.govrsc.org

While this compound itself is not a radical-containing monomer, it can be envisioned as a precursor or a building block in the synthesis of ORPs. For example, it could be chemically modified to incorporate a stable radical moiety, such as a nitroxide radical (e.g., from a TEMPO derivative), before polymerization. The resulting difunctional monomer could then be used in a step-growth polymerization to create an ORP.

Alternatively, a polymer synthesized using this compound could be functionalized with stable radical groups in a post-polymerization modification step. The aldehyde groups on the polymer backbone would serve as reactive sites for the attachment of radical-containing molecules. The structure of the resulting ORP, including the spacing and density of the radical groups, could be controlled by the initial polymer architecture, which in turn is influenced by the use of this compound as a monomer. nih.gov The synthesis of stable organic radical homo- and co-polymers has been demonstrated using techniques like ring-opening metathesis polymerization (ROMP), highlighting the potential for creating complex radical polymer architectures. uwo.ca

Interactive Data Table

Table 1: Polymerization Techniques and Potential Applications of this compound

Polymerization TechniqueMonomer Type/Role of this compoundResulting Polymer TypePotential Applications
Step-Growth PolymerizationDifunctional monomer (dialdehyde)Polyesters (after oxidation), PolyiminesHigh-performance plastics, fibers
Controlled Radical Polymerization (RAFT, ATRP)Functional comonomer (after modification)Polymers with pendant aldehyde groupsDrug delivery, sensors, functional coatings
CopolymerizationComonomer to tailor propertiesCopolymers with modified thermal and mechanical propertiesSpecialty polymers with tailored characteristics
Post-polymerization ModificationPrecursor to a functional polymerPolymers with grafted moietiesAdvanced functional materials, bioconjugates
Organic Radical Polymer SynthesisBuilding block for radical-containing monomers or polymersOrganic Radical Polymers (ORPs)Energy storage (organic batteries)

Role in Metal Organic Frameworks Mofs and Coordination Polymers

2-Methylterephthalaldehyde as an Organic Linker in MOF Synthesissigmaaldrich.comrsc.orgresearchgate.netresearchgate.netmdpi.com

The construction of MOFs relies on the coordination of metal ions or clusters (nodes) with organic linkers. sigmaaldrich.comrsc.org this compound, with its two aldehyde functional groups, can act as a ditopic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. wikipedia.orgrsc.org The presence of the methyl group adds steric bulk and can influence the resulting framework's topology and pore environment.

Design Principles for Dialdehyde-Based MOFs

The design of MOFs using dialdehyde (B1249045) linkers like this compound is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. berkeley.eduberkeley.edu The geometry and connectivity of the linker are critical in dictating the final topology of the MOF. rsc.org

Key design considerations for dialdehyde-based MOFs include:

Functional Groups: The aldehyde groups are highly reactive and can participate in various chemical reactions, making them ideal for post-synthetic modification. nih.govrsc.org The methyl group on this compound can also influence the framework's properties by introducing hydrophobicity or by sterically guiding the assembly process.

Metal Node Selection: The choice of the metal ion or cluster (Secondary Building Unit, SBU) is crucial. berkeley.edu The coordination preference and geometry of the metal node, combined with the linker's geometry, determine the resulting network's topology. rsc.org Stable MOFs are often formed from high-valent metal ions like Zr(IV) and carboxylate-based ligands. acs.orgresearchgate.net

Hydrothermal and Solvothermal Synthetic Routesrsc.orgresearchgate.netmdpi.com

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline MOFs. ossila.comresearchsynergypress.com These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in the presence of a solvent. ossila.comresearchsynergypress.com

Solvothermal Synthesis: This method uses an organic solvent and is conducted at temperatures above the solvent's boiling point, leading to increased pressure within the reaction vessel. ossila.comresearchsynergypress.comresearchgate.net This process facilitates the dissolution of reactants and promotes the crystallization of the MOF structure. ossila.com

Hydrothermal Synthesis: This is a specific type of solvothermal synthesis where water is used as the solvent. researchsynergypress.comrsc.org It is considered a more environmentally friendly approach. osti.gov

In the context of this compound-based MOFs, these methods would involve dissolving the aldehyde linker and a suitable metal salt in a solvent like N,N-dimethylformamide (DMF) and heating the mixture in an autoclave. researchgate.netnih.gov The specific reaction conditions, such as temperature, time, and the presence of modulators, can be adjusted to control the size, morphology, and defect density of the resulting MOF crystals. rsc.orgosti.gov

Synthesis MethodDescriptionKey Parameters
Solvothermal Reaction in a sealed vessel using an organic solvent above its boiling point. ossila.comresearchsynergypress.comTemperature, Pressure, Solvent, Reactant Concentration. researchsynergypress.com
Hydrothermal Reaction in a sealed vessel using water as the solvent. researchsynergypress.comrsc.orgTemperature, Pressure, pH. ikm.org.my

Mechanochemical and Electrochemical Methods for MOF Assemblyresearchgate.net

While less common than solvothermal methods, mechanochemical and electrochemical techniques offer alternative, often greener, routes for MOF synthesis. ossila.commdpi.com

Mechanochemical Synthesis: This method involves the grinding or milling of solid reactants, often with a small amount of liquid additive (liquid-assisted grinding). mdpi.comnih.gov It is an environmentally friendly approach that minimizes solvent use and can be performed at room temperature. ossila.commdpi.com The mechanical energy induces chemical transformations, leading to the formation of the MOF structure. ossila.com This technique has been successfully used to synthesize various MOFs, including MOF-74 and ZIF-8. nih.govreading.ac.uk

Electrochemical Synthesis: This technique utilizes an electric current to drive the formation of the MOF. rsc.orgchemmethod.com In a typical setup, metal ions are supplied by the anodic dissolution of a metal electrode into a solution containing the organic linker. ikm.org.mychemmethod.com This method allows for precise control over reaction kinetics and can lead to the formation of high-quality MOF films or powders in a short amount of time. researchgate.netikm.org.myrsc.org

Post-Synthetic Modification (PSM) of this compound-Derived MOFsrsc.orgmdpi.com

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing MOF without altering its underlying framework. nih.govrsc.org The aldehyde groups of linkers like this compound are particularly well-suited for PSM due to their high reactivity. nih.govrsc.org

A common PSM reaction involving aldehyde-tagged MOFs is the Schiff base condensation with amines to form imines. rsc.orggoogle.com This reaction can be used to graft a wide variety of molecules onto the MOF's internal surface, thereby tuning its chemical and physical properties. rsc.org For example, introducing amine-containing molecules can enhance CO2 selectivity or introduce catalytic sites. researchgate.netrsc.org The aldehyde groups can also be reduced to alcohols or undergo other C-C and C-N coupling reactions, further expanding the functional diversity of the MOF. rsc.orgacs.org

Table of PSM Reactions on Aldehyde-Tagged MOFs

Reaction Type Reagent Resulting Functional Group Reference
Imine Condensation Primary Amine (R-NH2) Imine (C=N-R) rsc.orggoogle.com
Hydrazone Formation Hydrazine (R-NHNH2) Hydrazone (C=N-NH-R) rsc.org

Structural Diversity and Topology of this compound-Based MOFsrsc.orgresearchgate.net

The structure and topology of a MOF are defined by the connectivity of its metal nodes and organic linkers. rsc.orgrsc.org The use of this compound as a linker can lead to a variety of network topologies depending on the chosen metal SBU and synthesis conditions.

The geometry of the linker plays a crucial role; for instance, a linear linker like terephthalic acid often leads to different topologies than a bent or V-shaped linker. rsc.org The connectivity of the metal node (e.g., how many linkers it connects to) also dictates the final structure. rsc.org While specific topologies for MOFs derived exclusively from this compound are not extensively detailed in the provided search results, the principles of reticular chemistry allow for the prediction of potential structures. berkeley.eduberkeley.edu For example, combining a ditopic linker like this compound with a 4-connected metal node could potentially result in a 2D square-lattice (sql) topology, while combination with a higher-connectivity node could yield complex 3D frameworks. berkeley.edumdpi.com The presence of the methyl group can also induce subtle changes in bond angles and linker conformation, potentially leading to unique or distorted topologies compared to those formed with the parent terephthalaldehyde (B141574).

Integration into Other Porous Crystalline Materials (e.g., Covalent Organic Frameworks (COFs))acs.orgacs.org

Beyond MOFs, this compound is a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs). mdpi.comsioc-journal.cn COFs are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.commdpi.com

In COF synthesis, this compound can react with multifunctional amine monomers (e.g., tri- or tetra-amines) through Schiff base condensation to form highly ordered, porous imine-linked frameworks. nih.gov The principles of COF synthesis are similar to those of MOFs, relying on the geometric compatibility of the building blocks to form an extended, crystalline network. mdpi.com The reaction between a C2-symmetric dialdehyde monomer and a C3-symmetric triamine monomer, for example, typically results in a hexagonal 2D sheet structure. mdpi.com

The aldehyde functionality is key to forming the dynamic covalent bonds that allow for "error-checking" during the synthesis, which is crucial for achieving a crystalline, rather than amorphous, polymer. mdpi.com The resulting COFs can be used in a variety of applications, including catalysis, gas separation, and sensing. mdpi.com In some cases, dialdehydes are used as spacers to connect pre-formed metal-oxo clusters, creating hybrid materials that bridge the gap between traditional MOFs and COFs. acs.org

Contributions to Supramolecular Chemistry and Self Assembly

Design of Molecular Building Blocks for Supramolecular Architectures

The effectiveness of a molecule as a building block in supramolecular chemistry is determined by its structural features, such as functional groups, symmetry, and rigidity. rsc.org 2-Methylterephthalaldehyde's two aldehyde functional groups provide reactive sites for forming larger, more complex structures, particularly through reversible reactions like Schiff base condensation. psu.eduencyclopedia.pub The presence of the aromatic ring introduces rigidity and the potential for π-π stacking interactions, while the methyl group can influence solubility and steric hindrance, thus directing the self-assembly process. rsc.org

The design of supramolecular architectures is a "bottom-up" approach, where molecular components are engineered to spontaneously form more complex, ordered structures. nih.gov Aromatic compounds are frequently used as building blocks for macrocyclic host molecules. rsc.org For instance, related dialdehydes, such as 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, are explicitly used to construct Schiff base ligands which then form metal complexes. researchgate.net This strategy is directly applicable to this compound. The process often involves dynamic covalent chemistry, where reversible bond formation allows for "error-correction" and leads to the most thermodynamically stable supramolecular product. osti.gov

Table 1: Properties of this compound as a Supramolecular Building Block

PropertyDescriptionRelevance in Supramolecular Chemistry
Molecular Formula C₉H₈O₂Basic identifying information. nih.gov
Molecular Weight 148.16 g/mol Influences diffusion and reaction kinetics. nih.gov
Functional Groups Two aldehyde (-CHO) groupsKey reactive sites for forming imine bonds (Schiff bases) in self-assembly processes. encyclopedia.pubrsc.org
Core Structure Methyl-substituted benzene (B151609) ringProvides a rigid scaffold and potential for π-π stacking interactions. The methyl group can tune solubility and steric properties.
Reactivity Schiff base condensation with primary aminesForms reversible covalent bonds, enabling dynamic covalent chemistry for the synthesis of macrocycles and cages. psu.edu

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. pku.edu.cn These interactions, though weaker than covalent bonds, collectively provide the driving force for the formation of stable supramolecular architectures. researchgate.net The structure of this compound allows it to participate in several types of non-covalent interactions that are fundamental to self-assembly.

Key non-covalent interactions include:

Hydrogen Bonding : After conversion to a Schiff base ligand (containing C=N-R groups) or other derivatives, hydrogen bonds can form between molecules, guiding their arrangement in the solid state or in solution. researchgate.netucsb.edu

π-π Stacking : The aromatic benzene ring of the molecule can interact with other aromatic systems, leading to stacked arrangements that are common in the crystal engineering of organic solids. psu.edu

Metal-Ligand Coordination : The most powerful application of dialdehydes like this compound is in forming ligands for coordination-driven self-assembly. rsc.org After reacting with amines to form Schiff base ligands, the nitrogen atoms can coordinate to metal ions, driving the assembly of discrete cages or extended networks. nih.govencyclopedia.pubrsc.org This method is a cornerstone for creating complex, hollowed-out molecular frameworks. glycoforum.gr.jp

The interplay of these forces determines the final structure of the assembled entity, whether it be a discrete molecule or an extended network. core.ac.uk

Formation of Discrete Supramolecular Cages and Polyhedra

Supramolecular cages are discrete, hollow molecules formed by the self-assembly of multiple components. osti.gov They have garnered significant interest for their applications in host-guest chemistry, catalysis, and drug delivery. The synthesis of these structures often employs coordination-driven self-assembly, where metal ions act as "glue" to connect organic ligands into a specific polyhedral shape. glycoforum.gr.jp

While specific examples of this compound forming such cages are not prominently documented, its structural motifs are ideal for this purpose. The standard strategy involves reacting a dialdehyde (B1249045) with a triamine in a [2+3] or [4+6] condensation to form imine-based cages. Alternatively, the dialdehyde is first converted into a ditopic ligand, which is then combined with a metal ion that has a defined coordination geometry (e.g., square planar Pd(II) or Pt(II)). pku.edu.cnglycoforum.gr.jp

For example, reacting a dialdehyde with a suitable multi-amine precursor leads to the formation of imine bonds, resulting in a closed, cage-like structure. The reversibility of imine formation is crucial for achieving high yields of the desired thermodynamically stable cage. psu.edu Research on related systems has shown the successful synthesis of Pd₂L₄ type cages, where 'L' is a bidentate ligand derived from aldehydes. pku.edu.cn

Table 2: Representative Characteristics of Supramolecular Cages Formed from Dialdehyde Precursors This table presents typical data from analogous systems to illustrate the properties of cages that could be formed using this compound.

Cage TopologyPrecursorsMetal IonResulting StructureCavity Dimensions (Approx.)
[2+3] Imine CageDialdehyde + Tris(2-aminoethyl)amineNone (Organic)Trigonal bipyramidal cage5-10 Å
Pd₂L₄ CageDitopic Pyridyl Ligand (from Aldehyde)Pd(II)Lenticular (lens-shaped) cageVaries (e.g., 8 Å x 15 Å)
M₈L₁₂ CubeDitopic LigandM(II)Cubic cage~1 nm³

Construction of Extended Supramolecular Networks

Beyond discrete cages, building blocks like this compound can be used to construct extended, infinite architectures, often referred to as coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are crystalline solids with porous structures, created by linking metal ions or clusters with organic ligands. rsc.orgnih.gov

The process, known as crystal engineering, involves the rational design of molecular solids by controlling intermolecular interactions. nih.govrsc.org By reacting this compound-derived ligands with appropriate metal ions, it is possible to form 1D chains, 2D layers, or 3D frameworks. The final topology of the network is dictated by the geometry of the ligand and the coordination preference of the metal ion. For instance, a linear ditopic ligand (as could be formed from this compound) combined with a metal ion that supports a tetrahedral or octahedral geometry can lead to the formation of robust, porous 3D networks. researchgate.net

These extended networks are of great interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore environments. rsc.org The synthesis of metallosupramolecular polymers through the reaction of bis-terpyridine ligands with iron(II) illustrates how rigid organic linkers can form extended 1D chains. researchgate.net Similarly, ligands derived from this compound could be designed to self-assemble with metal ions into functional polymeric materials. nih.gov

Advanced Catalysis Research Involving 2 Methylterephthalaldehyde and Its Derivatives

Schiff Base Metal Complexes as Catalytic Systems

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a versatile class of ligands in coordination chemistry. researchgate.net Their metal complexes are widely investigated for their catalytic prowess in a multitude of organic transformations. jetir.orgnih.gov The electronic and steric properties of the aldehyde precursor can significantly influence the catalytic activity of the resulting metal complex.

Homogeneous Catalysis Applications

Schiff base metal complexes often serve as highly effective homogeneous catalysts, where the catalyst and reactants exist in the same phase. researchgate.net This allows for high activity and selectivity under mild reaction conditions. These complexes have been successfully employed in a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. jetir.org The catalytic activity is a function of the central metal ion, the coordination geometry, and the electronic and steric effects of the Schiff base ligand. For instance, the introduction of an electron-donating methyl group on the terephthalaldehyde (B141574) backbone, as in 2-methylterephthalaldehyde, could potentially enhance the electron density at the metal center of a corresponding Schiff base complex, thereby modulating its catalytic reactivity compared to complexes derived from unsubstituted terephthalaldehyde.

Table 1: Representative Homogeneous Catalytic Applications of Schiff Base Metal Complexes Derived from Aromatic Aldehydes

Catalyst TypeMetal IonReaction TypeSubstrateProductReference
Salen-typeMn(III)EpoxidationStyreneStyrene oxide nih.gov
BidentateCu(II)OxidationBenzyl (B1604629) alcoholBenzaldehyde mdpi.com
TetradentateCo(II)PolymerizationEthylenePolyethylene oaepublish.com
Pincer-typeRu(II)HydrogenationIminesAmines mdpi.com

Heterogeneous Catalysis via Immobilization

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. To overcome this, Schiff base metal complexes can be immobilized on solid supports, creating robust heterogeneous catalysts. nih.gov Common supports include silica (B1680970), polymers, and mesoporous materials like MCM-41. nih.gov Immobilization not only facilitates catalyst recovery and reuse but can also enhance catalytic stability. The covalent anchoring of a Schiff base complex derived from this compound onto a solid support could yield a recyclable catalyst for various organic transformations. For example, a copper(II)-Schiff base complex anchored in an SBA-15 silica matrix has been shown to be an efficient and reusable catalyst for the oxidation of cyclohexene. mdpi.comsemanticscholar.org

This compound-Derived MOFs and COFs in Catalysis

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them excellent candidates for heterogeneous catalysis. wikipedia.orgnih.gov The organic linkers used in their synthesis play a crucial role in defining the framework's properties and catalytic function. rsc.org

Heterogeneous Catalysis for Organic Transformations

The bifunctional nature of this compound, with its two aldehyde groups, makes it a theoretically suitable building block for the construction of MOFs and COFs. In MOFs, the aldehyde groups could be post-synthetically modified to introduce catalytic sites, or the methyl group could influence the electronic properties of the framework. For COFs, the dialdehyde (B1249045) can be condensed with multitopic amines to form stable, porous networks. nih.gov These frameworks can act as catalysts themselves or serve as supports for catalytically active metal nanoparticles. mdpi.comresearchgate.net For instance, MOFs have been employed as catalysts in reactions like the esterification of levulinic acid, where the number of defects in the MOF structure can influence catalytic activity. mdpi.com While specific examples using this compound are not documented, the principles of MOF and COF catalysis suggest its potential utility.

Photocatalytic Applications

The inherent porosity and tunable electronic properties of MOFs and COFs make them promising materials for photocatalysis. mdpi.comrsc.org The organic linkers can act as light-harvesting antennae, transferring energy to the catalytic sites. mdpi.com By incorporating photosensitive linkers or metal nodes, MOFs and COFs can be designed to absorb light and drive chemical reactions, such as water splitting, CO2 reduction, and the degradation of organic pollutants. rsc.org Hybrid materials, such as MOF-COF composites, have demonstrated enhanced photocatalytic activity for reactions like the oxidation of benzyl alcohol. nih.govmdpi.com A COF constructed with a this compound linker could potentially exhibit interesting photocatalytic properties due to the electronic influence of the methyl group on the conjugated system of the framework.

Table 2: Potential Photocatalytic Applications for Frameworks Derived from Aromatic Dialdehydes

Framework TypeLinker TypeApplicationTarget TransformationPotential Advantage of this compound Linker
MOFFunctionalized TerephthalatePollutant DegradationMethylene (B1212753) blue oxidationEnhanced light absorption or charge separation
COFImine-basedCO2 ReductionCO2 to formic acidImproved stability and catalytic turnover
MOF-COF HybridMixed LinkersOrganic SynthesisSelective alcohol oxidationTunable electronic properties for enhanced activity

This table is illustrative and outlines potential applications, as specific research on this compound-based frameworks for these purposes is not currently available.

Mechanistic Investigations of Catalytic Pathways and Intermediates

Understanding the reaction mechanism at a molecular level is crucial for the rational design of more efficient catalysts. researchgate.net For Schiff base metal complexes, mechanistic studies often involve identifying the active catalytic species, the role of the metal's oxidation state, and the nature of key intermediates. In the context of framework materials like MOFs and COFs, investigations focus on elucidating the nature of the active sites, the diffusion of reactants and products within the pores, and the mechanism of charge transfer in photocatalytic processes. rsc.orgnih.gov While no specific mechanistic studies for catalysts derived from this compound are available, research on related systems provides valuable insights. For example, in situ spectroscopic techniques can be employed to observe the catalyst under reaction conditions and identify transient intermediates. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can also be used to model reaction pathways and predict the stability of intermediates. researchgate.net

Reaction Intermediates and Transition States

While specific experimental studies detailing the intermediates for catalytic reactions of this compound are not extensively documented in current literature, established mechanisms for similar molecules provide a strong basis for understanding its behavior. A prime example is the catalytic hydrogenation of its aldehyde groups to form 2-methyl-1,4-benzenedimethanol, a potential monomer for polyesters.

Using a heterogeneous metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni), the reaction is understood to proceed via the Horiuti-Polanyi mechanism. wikipedia.org This mechanism involves several key stages, each with distinct intermediates and transition states.

The process begins with the adsorption of the reactants onto the catalyst surface. Molecular hydrogen (H₂) adsorbs and dissociates into atomic hydrogen, which binds to the metal surface. libretexts.org Concurrently, the this compound molecule adsorbs, typically through interaction of the aldehyde's π-systems with the catalyst. The subsequent steps involve the sequential addition of hydrogen atoms to the carbonyl carbons. Each hydrogen transfer proceeds through a high-energy transition state.

Table 1: Postulated Intermediates in the Heterogeneous Hydrogenation of an Aldehyde Group

StepDescriptionSpecies InvolvedState
1Adsorption & DissociationH₂ + Catalyst SurfaceReactant Adsorption
2Substrate AdsorptionThis compound + CatalystReactant Adsorption
3First HydrogenationA surface-bound hydrogen atom attacks one of the carbonyl carbons.Transition State 1
4Hemi-hydrogenated IntermediateFormation of a metal-bound alkoxide intermediate.Reaction Intermediate
5Second HydrogenationA second surface-bound hydrogen atom attacks the same carbon.Transition State 2
6DesorptionThe fully hydrogenated product, 2-methyl-1,4-benzenedimethanol, detaches from the surface.Product Desorption

This step-wise reduction via distinct intermediates is fundamental to catalysis. The stability of the adsorbed intermediates and the energy barriers of the transition states determine the reaction rate and can influence selectivity, especially in molecules with multiple reactive sites like this compound.

Computational Catalysis Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex catalytic mechanisms at the atomic level. rsc.orgmdpi.com DFT allows researchers to model reaction pathways, calculate the energies of intermediates and transition states, and visualize their geometries, providing insights that are often difficult or impossible to obtain through experiment alone. rsc.org

For this compound, computational studies can be particularly revealing. For example, DFT calculations could be employed to understand the selective hydrogenation of one aldehyde group over the other. The presence of the electron-donating methyl group adjacent to one aldehyde is known to create steric hindrance and alter the electronic properties of the ring, which influences reactivity. smolecule.com Computational models can precisely quantify these effects.

A typical computational study on a catalytic reaction of this compound would involve:

Modeling the Catalyst: Building an accurate model of the catalyst surface (for heterogeneous catalysis) or the molecular catalyst (for homogeneous catalysis).

Simulating Adsorption: Calculating the adsorption energies of this compound and other reactants (like H₂) on the catalyst to determine the most stable binding configurations.

Mapping Reaction Pathways: Identifying the sequence of elementary steps, including the formation of all relevant intermediates.

Locating Transition States: Searching for the transition state structure for each elementary step and calculating its energy, which determines the activation barrier. mdpi.com

Analyzing Electronic Structure: Investigating charge distribution and orbital interactions to understand the nature of bonding and the factors that stabilize intermediates and transition states.

Table 2: Key Parameters Obtained from DFT Studies in Catalysis

ParameterSymbolSignificance
Adsorption EnergyE_adsIndicates the strength of binding between a molecule (e.g., this compound) and the catalyst surface. Favorable adsorption is a prerequisite for catalysis.
Activation Energy BarrierE_a_The energy difference between the reactant/intermediate and the transition state. This value is inversely related to the reaction rate of an elementary step; a lower barrier means a faster reaction.
Reaction EnergyΔE_rxn_The net energy change between products and reactants. A negative value indicates an exothermic step, while a positive value indicates an endothermic one.
Geometric Parameters-Includes bond lengths and angles of intermediates and transition states, which help visualize the mechanism and identify key structural features. researchgate.net
Vibrational FrequenciesνUsed to confirm that a calculated structure is a true energy minimum (intermediate) or a first-order saddle point (transition state). libretexts.org

By calculating these parameters for various potential pathways, researchers can predict the most likely reaction mechanism and identify the rate-limiting step. For this compound and its derivatives, such computational insights could guide the rational design of new catalysts with enhanced activity and selectivity for producing high-value chemicals and advanced polymers. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 Methylterephthalaldehyde and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of 2-Methylterephthalaldehyde and its derivatives. uclan.ac.ukedinst.com These methods probe the vibrational energy levels of molecules, offering a molecular fingerprint based on the characteristic vibrations of specific functional groups. researchgate.net

Infrared (IR) Spectroscopy is particularly effective for identifying polar functional groups. In this compound, the most prominent IR absorption bands are associated with the carbonyl (C=O) and aromatic C-H functional groups. The C=O stretching vibration of the aldehyde groups typically appears as a strong, sharp band in the region of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and the presence of the methyl group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations give rise to patterns in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the benzene (B151609) ring. savemyexams.com

Raman Spectroscopy , which detects changes in molecular polarizability, serves as a complementary technique to IR spectroscopy. jchps.com For this compound, the non-polar C=C bonds within the aromatic ring produce strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. This complementarity is especially useful in distinguishing between isomers and in analyzing the structure of derivatives where the symmetry of the molecule may change. mst.or.jp

Reaction Monitoring is a powerful application of in-situ vibrational spectroscopy. researchgate.netkoreascience.kr By tracking the disappearance of reactant peaks and the emergence of product peaks in real-time, chemists can gain insights into reaction kinetics, identify intermediates, and optimize reaction conditions. For instance, in the synthesis of derivatives from this compound, the consumption of the aldehyde C=O stretching band can be monitored to determine the extent of the reaction. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) IR Intensity Raman Intensity
Aldehyde C=O Stretch 1680 - 1715 Strong Medium
Aromatic C=C Stretch 1400 - 1600 Medium Strong
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Methyl C-H Stretch 2850 - 2970 Medium Medium
Aldehyde C-H Stretch 2720 - 2820 Weak Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy of this compound reveals a distinct set of signals corresponding to the different types of protons. The aldehyde protons typically appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons exhibit a complex splitting pattern due to their coupling with each other, with chemical shifts generally in the range of δ 7.0-8.0 ppm. The methyl protons give rise to a singlet in the upfield region, typically around δ 2.5 ppm. The integration of these signals provides the relative ratio of the different types of protons, confirming the molecular formula.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbons of the aldehyde groups are highly deshielded and appear at the downfield end of the spectrum (δ 190-200 ppm). The aromatic carbons show signals in the range of δ 120-150 ppm, with the carbon attached to the methyl group and the carbons bearing the aldehyde groups having distinct chemical shifts. The methyl carbon signal is observed in the upfield region (δ 15-25 ppm).

Advanced NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing definitive structural assignments, especially for complex derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH 9.5 - 10.5 190 - 200
Aromatic CH 7.0 - 8.0 120 - 150
Methyl CH₃ ~2.5 15 - 25

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Mixture Deconvolution

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). uci.edu When coupled with Gas Chromatography (GC), it becomes an invaluable tool for separating and identifying components in a mixture.

In the analysis of this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, common fragmentation pathways may involve the loss of a hydrogen atom, a formyl radical (CHO), or a methyl radical (CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the products of reactions involving this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of starting materials, products, byproducts, and impurities in a reaction mixture. This is crucial for optimizing reaction conditions and ensuring the purity of the final product.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. These techniques provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound and its crystalline derivatives, single-crystal X-ray crystallography can elucidate the exact molecular conformation and how the molecules pack in the crystal lattice. This information is critical for understanding the physical properties of the material, such as its melting point, solubility, and polymorphism. Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for the properties and performance of materials derived from this compound. americanpharmaceuticalreview.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used to identify the crystalline phase of a material and to assess its purity. PXRD is also instrumental in studying phase transitions and the effects of processing on the crystal structure of materials.

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are essential for evaluating the thermal stability of this compound and, more importantly, its polymeric derivatives.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. This information is crucial for understanding the processing and performance characteristics of materials. For instance, in the synthesis of vanadate-based solid solutions, DSC can be used to analyze phase formation and transitions. chimicatechnoacta.ru

Advanced Chiroptical Spectroscopic Tools (e.g., VCD, ECD, eCP-Raman) for Stereochemical Investigations

For chiral derivatives of this compound, advanced chiroptical spectroscopic techniques are essential for determining their absolute configuration and studying their stereochemical properties.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides information about the stereochemistry of the molecule in solution.

Electronic Circular Dichroism (ECD) is the counterpart to VCD in the ultraviolet-visible region of the electromagnetic spectrum. ECD is sensitive to the electronic transitions of a chiral molecule and can be used to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations.

Electronically-Coupled Raman (eCP-Raman) Spectroscopy is a more recently developed technique that can provide enhanced sensitivity and structural information for chiral molecules.

These advanced chiroptical methods, often used in conjunction with quantum chemical calculations, are powerful tools for the stereochemical investigation of complex chiral molecules derived from this compound, which is critical in fields such as asymmetric catalysis and materials science.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.commdpi.com It has become a popular and versatile tool in chemistry and materials science for predicting a wide range of properties, including molecular geometries, reaction energies, and electronic characteristics. mdpi.com The core principle of DFT is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave-function-based methods. mdpi.com

For derivatives of terephthalaldehyde (B141574), DFT calculations have been employed to understand their structure and electronic properties. For instance, studies on Schiff bases derived from terephthalaldehyde have used DFT to calculate energy band gaps (ΔE). One such study reported ΔE values of 3.872 eV, 4.023 eV, and 4.004 eV for different derivatives. researchgate.net In another study focusing on a disubstituted chalcone (B49325) derivative incorporating a terephthalaldehyde linker, DFT computations were performed to evaluate its nonlinear optical (NLO) properties. analis.com.my The calculated energy band gap for this compound was found to be 3.16 eV, suggesting its potential for applications in optoelectronics. analis.com.my

DFT is also used to determine global reactivity descriptors, which provide insight into the chemical behavior of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indianchemicalsociety.com Key descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

For 2-methylterephthalaldehyde, the introduction of the electron-donating methyl group onto the aromatic ring is expected to influence these electronic properties. The methyl group would likely increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted terephthalaldehyde. This would, in turn, affect its reactivity, potentially making it more susceptible to electrophilic attack and altering its behavior as a monomer in polymerization reactions. The precise values of these descriptors for this compound would require specific DFT calculations.

A theoretical analysis of global reactivity descriptors for related aldehyde compounds provides a comparative framework.

Table 1: Theoretical Global Reactivity Descriptors for Selected Aldehydes (Calculated Values)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Chemical Potential (μ) Chemical Hardness (η) Electrophilicity (ω)
Benzaldehyde -7.01 -1.95 5.06 -4.48 2.53 3.97
Terephthalaldehyde -7.50 -2.50 5.00 -5.00 2.50 5.00
2-Methylbenzaldehyde -6.85 -1.89 4.96 -4.37 2.48 3.85

Note: These values are hypothetical and serve for illustrative purposes. Actual values would be derived from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Material Behavior

Molecular Dynamics (MD) is a computer simulation technique for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including its conformational dynamics and thermodynamic properties. nih.gov This method is particularly useful for understanding the behavior of materials, such as polymers and frameworks, derived from monomers like this compound.

MD simulations have been used to study systems incorporating terephthalaldehyde. For example, in the study of covalent organic frameworks (COFs) formed from 1,3,5-tris(4-aminophenyl)benzene (B174889) and terephthalaldehyde, MD simulations were employed to investigate the release of a drug molecule at different temperatures. researchgate.net Such simulations provide insights into the structural stability and dynamic processes within the material. In another context, MD simulations of polyimine macrobicyclic cryptands, formed from dialdehydes including terephthalaldehyde, have been used to understand their self-sorting behavior and component selection in dynamic libraries. rsc.org

For materials derived from this compound, MD simulations could be used to explore several aspects:

Polymer Chain Dynamics: The methyl group could introduce steric hindrance, affecting the packing and flexibility of polymer chains. MD simulations can quantify these effects by analyzing parameters like the radius of gyration and end-to-end distance of the polymer chains in various environments.

Framework Stability: When used to build COFs or other porous materials, the methyl group would project into the pores. MD simulations can assess the impact of this functionalization on the framework's structural integrity, thermal stability, and interactions with guest molecules. arxiv.org

Solvent Effects: The solubility and conformation of polymers based on this compound in different solvents can be investigated. MD simulations can calculate solvation free energies and analyze the specific interactions between the polymer and solvent molecules, which is crucial for processing and application. nih.gov

A typical MD simulation protocol involves defining a force field (a set of parameters describing the potential energy of the system), setting up the initial configuration, and running the simulation for a specified time under controlled temperature and pressure. Analysis of the resulting trajectory provides macroscopic properties from the microscopic behavior. For instance, the stability of a ligand-receptor complex, which could be a model for a substrate within a this compound-based framework, is often assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. A stable complex would exhibit an RMSD of less than 2.0 Å. vulcanchem.com

Computational Design and Prediction of Novel this compound-Based Systems

Computational design leverages theoretical principles to predict and create new molecules and materials with desired properties, reducing the need for extensive trial-and-error experimentation. nih.gov For systems based on this compound, computational design can be a powerful strategy for developing novel functional materials.

The primary application of terephthalaldehyde in materials science is as a linker or monomer for creating porous organic frameworks (POFs), covalent organic frameworks (COFs), and polymers. researchgate.net The symmetrical and rigid nature of the terephthalaldehyde unit facilitates the formation of ordered, porous structures. For example, it is a key component in the synthesis of polydithioacetal networks, which are depolymerizable and contribute to a circular economy. rsc.org

By introducing a methyl group to the terephthalaldehyde core, computational design can explore the following areas:

Tuning Porosity and Selectivity: The methyl group can be used to modify the pore size and chemical environment within a framework. Computational screening can predict how this modification affects the adsorption of specific gases or small molecules, potentially leading to materials with enhanced selectivity for applications like carbon capture or chemical separations.

Designing Novel Polymers: The altered reactivity and steric profile of this compound can be used to design new polymers. For example, its use in polycondensation reactions could lead to polymers with different thermal and mechanical properties compared to those made from unsubstituted terephthalaldehyde. nih.gov Computational methods can predict these properties before synthesis.

Creating Functional Materials: The aldehyde groups of this compound can be reacted to form various functional groups, such as imines in Schiff base reactions. Computational design can be used to predict the properties of the resulting metal-organic complexes or supramolecular assemblies, guiding the synthesis of new catalysts or sensors. vulcanchem.com

A typical computational design workflow involves generating a library of virtual structures, calculating their properties using methods like DFT, and then screening for candidates that meet specific performance criteria.

Table 2: Potential Applications of Computationally Designed this compound-Based Systems

Material Type Design Strategy Predicted Property/Function Computational Method
Covalent Organic Framework (COF) Introduction of methyl groups on the pore walls Enhanced selectivity for CO₂ over N₂ Grand Canonical Monte Carlo (GCMC) simulations
Polyazomethine Polymer Modification of the polymer backbone with methyl groups Increased solubility in organic solvents, tunable bandgap MD simulations, DFT calculations
Metal-Organic Complex Formation of Schiff base complexes with various metals Novel catalytic activity for oxidation reactions DFT for reaction mechanisms, MD for stability
Depolymerizable Polymer Network Use as a cross-linker with tailored steric hindrance Controlled depolymerization temperature DFT for reaction energies, MD for network dynamics

Machine Learning and Artificial Intelligence (AI) in Materials Discovery and Optimization

While specific ML models for this compound are not yet documented, the framework for their application is well-established for related classes of molecules.

Property Prediction: ML models can be trained on datasets of substituted aromatic aldehydes or benzoic acid derivatives to predict various properties. chemrxiv.org For example, a model could be trained on experimental or computationally generated data to predict the HOMO-LUMO gap, solubility, or thermal stability of this compound-based polymers. This is significantly faster than performing DFT or MD calculations for every new candidate. rsc.org

Spectral Analysis: AI, particularly neural networks, is being used to analyze and predict spectroscopic data. nih.govchemrxiv.org An ML model could be trained to predict the NMR or IR spectrum of a molecule like this compound, which would be a valuable tool for its identification and characterization. nih.gov Deep learning models have shown success in predicting a range of optical and photophysical properties from molecular structures. acs.org

Inverse Design and Generative Models: More advanced AI techniques, such as generative models, can be used for the inverse design of materials. acs.org For instance, a researcher could specify a desired property, such as a particular bandgap for a polymer or a specific pore size for a COF, and a generative model could propose novel structures based on this compound that are likely to exhibit that property.

The development of these ML models relies on the availability of high-quality data. This data can be sourced from existing literature, experimental databases, or high-throughput computational screening. The general workflow involves feature engineering (representing the molecule numerically), model training, and validation.

Table 3: Application of Machine Learning in the Study of Aromatic Aldehyde Derivatives

ML Application Input Features Predicted Property Potential Impact for this compound
Property Prediction Molecular descriptors, SMILES strings, molecular graphs Hammett's constants, reaction yields, optical properties Rapid screening of derivatives for desired electronic or physical properties. researchgate.netchemrxiv.org
Spectral Prediction Molecular structure NMR, IR, UV-Vis spectra Aiding in structural elucidation and quality control during synthesis. arxiv.orgnih.gov
Generative Design Target properties (e.g., bandgap, porosity) Novel molecular structures Proposing new polymers or frameworks with optimized performance for specific applications.
Reaction Optimization Reactants, catalysts, conditions Enantioselectivity, reaction barriers Guiding the synthesis of chiral materials or optimizing reaction conditions for higher yields. rsc.org

Emerging Research Frontiers and Future Directions

Integration in Multifunctional Materials (e.g., Sensors, Energy Storage)

Currently, there is a notable absence of specific research detailing the integration of 2-Methylterephthalaldehyde into multifunctional materials for applications in sensors and energy storage. The development of sensors often relies on materials that exhibit changes in their physical or chemical properties in response to specific analytes. In theory, this compound could serve as a monomer for creating porous organic polymers or metal-organic frameworks (MOFs). The aldehyde groups could be utilized to form Schiff base linkages, creating a network structure. The pores of such a material could be engineered to selectively interact with certain molecules, forming the basis of a chemical sensor.

In the realm of energy storage, materials with high surface area and specific electronic properties are desirable for applications in batteries and supercapacitors. While direct applications of this compound have not been reported, it could potentially be a precursor for carbon-rich materials. Through controlled pyrolysis, organic compounds can be converted into porous carbons, which are used as electrode materials. The specific structure of this compound might influence the porosity and surface chemistry of the resulting carbon material, which in turn would affect its energy storage performance.

Bio-inspired and Biomimetic Systems Utilizing this compound Derivatives

The fields of bio-inspired and biomimetic chemistry often look to nature for designing novel materials and systems. There is currently no specific research that demonstrates the use of this compound or its derivatives in such systems. Bio-inspired materials often mimic biological structures to achieve unique properties like self-healing or stimuli-responsiveness. Derivatives of this compound could be designed to participate in reversible chemical reactions, a key feature of some self-healing polymers. For instance, the aldehyde groups could be reacted to form linkages that can break and reform under specific conditions. However, the realization of such systems based on this specific compound remains a theoretical prospect.

Advanced Catalytic Systems for Sustainable Chemical Processes

In the context of sustainable chemistry, the development of efficient and selective catalysts is crucial. A patent has mentioned this compound in the context of catalysts for partial oxidation reactions google.com. The aldehyde groups of this compound could be chemically modified to create ligands that can coordinate with metal centers. Such metal complexes could then be investigated for their catalytic activity in various organic transformations. For example, the catalytic hydrogenation of this compound itself would be a relevant reaction for producing valuable downstream chemicals. The design of advanced catalytic systems often involves tailoring the electronic and steric properties of ligands to optimize catalyst performance. The structure of this compound offers a scaffold that could be systematically modified to tune these properties.

Harnessing this compound in Circular Economy and Resource Recovery

The principles of a circular economy aim to minimize waste and make the most of resources. One approach is the conversion of biomass into valuable platform chemicals. Intriguingly, this compound has been identified as a compound formed during the supercritical water gasification of biomass and in the analysis of products from lignin (B12514952) depolymerization scholaris.caresearchgate.netresearchgate.netmdpi.comnih.gov. This suggests that this compound could potentially be sourced from renewable feedstocks like lignin, which is a major component of plant biomass and a significant waste product of the paper and pulp industry. If efficient and economical processes for its separation and purification can be developed, this compound could serve as a bio-based building block for the synthesis of polymers and other high-value chemicals, thereby contributing to a more circular economy.

Automation and High-Throughput Methodologies in this compound Research

The application of automation and high-throughput screening has significantly accelerated the pace of chemical research. These methodologies allow for the rapid testing of numerous reaction conditions or the synthesis of large libraries of compounds. At present, there are no publications specifically detailing the use of these techniques for research focused on this compound. However, as interest in this compound and its derivatives potentially grows, high-throughput methods would be invaluable for optimizing its synthesis, exploring its reactivity, and screening for its utility in the applications mentioned above. For instance, automated synthesizers could be used to prepare a library of polymers derived from this compound, which could then be rapidly screened for desirable material properties.

Q & A

Q. What are the recommended synthetic routes for 2-Methylterephthalaldehyde in laboratory settings?

The synthesis of this compound typically involves acid-catalyzed esterification or oxidation of precursor compounds. For example, reacting methyl-substituted terephthalic acid derivatives with methanol in the presence of sulfuric acid under reflux conditions can yield the target compound. Purification often employs column chromatography or recrystallization to isolate high-purity products. Researchers should optimize reaction time, temperature, and catalyst concentration to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and aldehyde functionality.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating and detecting impurities.
  • Melting Point Analysis: Validates consistency with literature values. Cross-referencing spectral data with computational predictions (e.g., DFT-based chemical shift calculations) enhances accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and oxygen due to its aldehyde group. Stability studies recommend storage in amber vials under inert atmospheres (e.g., nitrogen or argon) at −20°C. Accelerated degradation experiments under controlled humidity and temperature can model long-term stability, with periodic HPLC analysis to track decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved in structural elucidation?

Contradictions in NMR or IR spectra may arise from tautomerism or solvent interactions. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use deuterated solvents to eliminate solvent-induced shifts.
  • Validate findings with X-ray crystallography for unambiguous structural confirmation. Methodological transparency in reporting experimental conditions (e.g., solvent, concentration) is critical .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals to predict reactive sites. Molecular dynamics simulations further assess solvent effects on reaction pathways. Benchmarking against experimental kinetic data ensures model reliability .

Q. How should researchers design kinetic studies to unravel reaction mechanisms involving this compound?

  • Variable-Control Experiments: Systematically alter temperature, concentration, or catalysts to identify rate-determining steps.
  • Quenching Techniques: Halt reactions at timed intervals for GC-MS or HPLC analysis of intermediates.
  • Isotopic Labeling: Use ¹⁸O or deuterated substrates to trace mechanistic pathways. Data should be analyzed using Arrhenius plots or Eyring equations to derive activation parameters .

Methodological Best Practices

  • Data Presentation: Include raw spectral data, chromatograms, and crystallographic coordinates in appendices for reproducibility. Processed data (e.g., kinetic plots) should be in the main text with error margins .
  • Ethical Compliance: Adhere to IUPAC naming conventions and disclose all synthetic modifications to ensure replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.